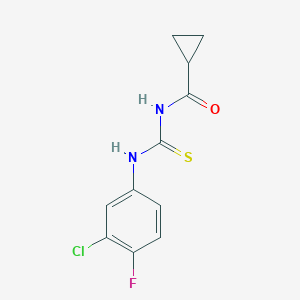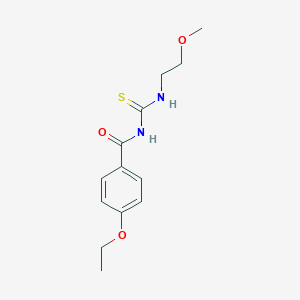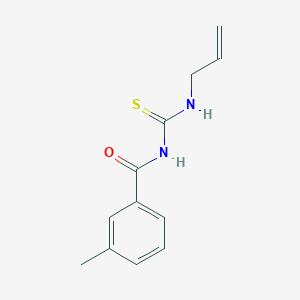![molecular formula C18H21N3O4S2 B318731 4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B318731.png)
4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a methoxy group, a sulfamoyl group, and a carbamothioyl group attached to a benzamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-(propan-2-ylsulfamoyl)aniline to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[4-(propan-2-yl)phenyl]benzamide
- 4-methoxy-N-(propan-2-ylcarbamothioyl)benzamide
Uniqueness
Compared to similar compounds, 4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide is unique due to the presence of the sulfamoyl group, which can enhance its biological activity and specificity. This structural feature may also influence its chemical reactivity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H21N3O4S2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H21N3O4S2/c1-12(2)21-27(23,24)16-10-6-14(7-11-16)19-18(26)20-17(22)13-4-8-15(25-3)9-5-13/h4-12,21H,1-3H3,(H2,19,20,22,26) |
InChI Key |
MOSPGCNMZMLMON-UHFFFAOYSA-N |
SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B318649.png)
![N-[(4-phenoxyphenyl)carbamothioyl]pentanamide](/img/structure/B318651.png)

![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B318655.png)
![3-bromo-4-methoxy-N-[(3-oxo-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B318657.png)
![2-chloro-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B318661.png)
![3-fluoro-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B318662.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenoxypropanamide](/img/structure/B318663.png)
![2,4-dichloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B318664.png)
![N-[4-(propylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B318666.png)
![N-[4-(propylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B318667.png)


![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B318671.png)
